molecular formula C10H10Cl2N2O2 B11960500 [(2,5-Dichlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone CAS No. 18699-10-0

[(2,5-Dichlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone

Katalognummer: B11960500
CAS-Nummer: 18699-10-0
Molekulargewicht: 261.10 g/mol
InChI-Schlüssel: LZWKPDUHFQWOQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2,5-Dichlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone is a chemical compound with the molecular formula C10H10Cl2N2O2. It is known for its unique structure, which includes both dichlorophenyl and propan-2-ylideneamino groups.

Vorbereitungsmethoden

The synthesis of [(2,5-Dichlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone typically involves the reaction of 2,5-dichloroaniline with isopropylidenehydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

[(2,5-Dichlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

[(2,5-Dichlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the manufacture of various industrial products, including dyes and polymers

Wirkmechanismus

The mechanism of action of [(2,5-Dichlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

[(2,5-Dichlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

18699-10-0

Molekularformel

C10H10Cl2N2O2

Molekulargewicht

261.10 g/mol

IUPAC-Name

(propan-2-ylideneamino) N-(2,5-dichlorophenyl)carbamate

InChI

InChI=1S/C10H10Cl2N2O2/c1-6(2)14-16-10(15)13-9-5-7(11)3-4-8(9)12/h3-5H,1-2H3,(H,13,15)

InChI-Schlüssel

LZWKPDUHFQWOQL-UHFFFAOYSA-N

Kanonische SMILES

CC(=NOC(=O)NC1=C(C=CC(=C1)Cl)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.